molecular formula C10H12N4O4 B7786306 ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate

ethyl {N'-[(2-nitrophenyl)amino]carbamimidoyl}formate

Cat. No.: B7786306
M. Wt: 252.23 g/mol
InChI Key: KPHZJJGJFUHJFK-UHFFFAOYSA-N
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Description

Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate is a chemical compound with the molecular formula C10H12N4O4 It is known for its unique structure, which includes a nitrophenyl group and a carbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate typically involves the reaction of ethyl formate with a suitable precursor containing the nitrophenyl and carbamimidoyl groups. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamimidoyl moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {N’-[(5-chloro-2-nitrophenyl)amino]carbamimidoyl}formate
  • Ethyl {N’-[(4-nitrophenyl)amino]carbamimidoyl}formate

Uniqueness

Ethyl {N’-[(2-nitrophenyl)amino]carbamimidoyl}formate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHZJJGJFUHJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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